The Cornerstone of Xeno-Nucleic Acid Synthesis: A Technical Guide to DMTr-TNA A(Bz)-amidite
The Cornerstone of Xeno-Nucleic Acid Synthesis: A Technical Guide to DMTr-TNA A(Bz)-amidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of N-[9-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, commonly known as DMTr-TNA A(Bz)-amidite. This key phosphoramidite (B1245037) monomer is instrumental in the synthesis of α-L-threofuranosyl nucleic acid (TNA), a synthetic xeno-nucleic acid (XNA) with significant potential in therapeutics, diagnostics, and synthetic biology. TNA's unique threose sugar backbone, which is one atom shorter than the ribose or deoxyribose found in RNA and DNA, confers remarkable properties, including enhanced stability and resistance to enzymatic degradation.
Core Properties and Structure
DMTr-TNA A(Bz)-amidite is a cornerstone for introducing adenine (B156593) bases into a growing TNA oligonucleotide chain during solid-phase synthesis. Its structure is meticulously designed with protective groups to ensure specific and efficient coupling.
The molecule consists of three key components:
-
α-L-threofuranosyl sugar: This four-membered ring structure imparts a conformational rigidity that enhances the stability of the resulting TNA duplexes.[1]
-
Protective Groups:
-
Phosphoramidite Linkage: The 3'-O-(2-cyanoethoxy)(diisopropylamino)phosphino group is crucial for the coupling reaction to the 5'-hydroxyl of the growing TNA strand.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C46H50N7O7P | [1][2][3] |
| Molecular Weight | 843.9 g/mol | [1][2][3] |
| CAS Number | 325683-93-0 | [2] |
| Appearance | White or off-white solid | [4] |
| Solubility | Freely soluble in anhydrous acetonitrile (B52724) (>50 mg/mL) and dichloromethane; insoluble in aqueous buffers. Sparingly soluble in DMSO and ethanol. | [1][2] |
| Storage Stability | Stable at -20°C under argon for over 12 months. Degrades upon exposure to moisture, acids, or elevated temperatures (>40°C). | [1][3] |
| UV-Vis Absorption (λmax) | 260 nm (adenine chromophore) | [1] |
| Molar Extinction Coefficient (ε) | 15,400 L·mol⁻¹·cm⁻¹ | [1] |
Below is a diagram illustrating the chemical structure of DMTr-TNA A(Bz)-amidite.
Caption: Chemical structure of DMTr-TNA A(Bz)-amidite.
Synthesis of TNA Oligonucleotides
DMTr-TNA A(Bz)-amidite is utilized in standard automated solid-phase oligonucleotide synthesis.[5][6] The synthesis cycle involves four key steps: deprotection, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase TNA Synthesis
-
Deprotection: The 5'-DMTr group of the nucleotide bound to the solid support is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.[1] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: A 0.1 M solution of DMTr-TNA A(Bz)-amidite in anhydrous acetonitrile is activated by an activator, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion sequences in the final oligonucleotide product.[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by treatment with an oxidizing agent, such as a solution of 0.02 M iodine in a mixture of THF, water, and pyridine.[1]
This cycle is repeated until the desired TNA oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and the base-protecting groups are removed. Purification is typically performed using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[7]
Coupling Efficiency
The choice of activator can significantly impact the coupling efficiency of DMTr-TNA A(Bz)-amidite.
| Activator | Reaction Time (min) | Coupling Yield (%) | Purity (HPLC) (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 98.5 | 99.2 |
| Dicyanoimidazole (DCI) | 15 | 95.1 | 97.8 |
| Pyridinium Trifluoroacetate (Py·TFA) | 20 | 92.3 | 96.5 |
Data adapted from Vulcanchem.[1]
The workflow for solid-phase TNA oligonucleotide synthesis is depicted in the following diagram.
Caption: Workflow of TNA oligonucleotide synthesis.
Performance and Applications of TNA Oligonucleotides
TNA oligonucleotides synthesized using DMTr-TNA A(Bz)-amidite exhibit unique and advantageous properties compared to their natural DNA and RNA counterparts.
Hybridization and Stability
TNA can form stable duplexes with itself, as well as with complementary DNA and RNA strands, following Watson-Crick base pairing rules.[8][9]
| Duplex Type | Melting Temperature (Tₘ) | Thermodynamic Stability (ΔG°) | Mismatch Discrimination (ΔTₘ) |
| TNA:DNA | 2–5°C higher than DNA:DNA | -9.2 kcal/mol | 8–12°C for single-base mismatches |
| DNA:DNA | Baseline | -7.8 kcal/mol | 4–6°C for single-base mismatches |
Data adapted from Vulcanchem.[1]
The enhanced thermal stability of TNA:DNA duplexes is attributed to the reduced conformational flexibility of the threose sugar backbone, which promotes better base stacking.[1]
Nuclease Resistance
A significant advantage of TNA is its high resistance to enzymatic degradation. TNA oligonucleotides have been shown to retain over 80% integrity after 24 hours of incubation in 10% fetal bovine serum, whereas DNA is completely degraded within 2 hours.[1] This property makes TNA a promising candidate for in vivo therapeutic applications.
Applications in Research and Drug Development
The unique characteristics of TNA open up a wide range of applications for researchers, scientists, and drug development professionals:
-
Therapeutic Aptamers: TNA's high stability and binding affinity make it an excellent candidate for the development of therapeutic aptamers that can bind to specific molecular targets with high precision.[9][10]
-
Antisense Therapy: TNA-based antisense oligonucleotides are being investigated for their potential to silence gene expression with high specificity and longevity.[7][9]
-
Diagnostics: The enhanced mismatch discrimination of TNA probes can lead to the development of more accurate and sensitive diagnostic assays.[11]
-
Synthetic Biology: TNA serves as a valuable tool in synthetic biology for constructing artificial genetic systems and studying the fundamental principles of heredity and evolution.[10]
-
Gene Silencing: Engineered TNA-based enzymes have demonstrated the ability to selectively cleave RNA substrates, offering a novel approach for gene silencing in therapeutic contexts, such as targeting mutant EGFR mRNA in cancer cells.[9]
While TNA-based therapeutics are still in the developmental stages, the unique properties conferred by the threose backbone, enabled by high-quality synthesis using monomers like DMTr-TNA A(Bz)-amidite, position TNA as a highly promising platform for the next generation of nucleic acid-based drugs and research tools. There is ongoing research into the development of novel therapies targeting cancer and other diseases.[12][13]
References
- 1. DMTr-TNA A(Bz)-amidite () for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DMTr-TNA A(Bz)-amidite | BroadPharm [broadpharm.com]
- 4. DMTr-TNA-C(Bz)-amidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synoligo.com [synoligo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 10. Enzyme Engineered To Produce Threose Nucleic Acid, a Synthetic Genetic Material | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. tnatherapeutics.com [tnatherapeutics.com]
- 13. tnatherapeutics.com [tnatherapeutics.com]
